![molecular formula C5H2BrClN2S B2412049 5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole CAS No. 23642-58-2](/img/structure/B2412049.png)
5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole
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Overview
Description
“5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole” is a compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazoles involves various methods. One approach involves the construction of imidazo[2,1-b]thiazines and their hydrogenated analogs . Another method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are known to undergo various chemical reactions. For instance, they can react with oximes, anhydrides, and potassium thiocyanate (KSCN) to form thiazoles under copper-catalyzed conditions . They can also undergo palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Applications
A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests . Among the compounds, one particularly stood out with its IC 50 (9.76µM) and SI (14.99) values on MCF-7 cells .
Apoptosis Induction
Flow cytometry analysis proved that the compound treated MCF-7 cells resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Molecular Docking Studies
In silico molecular docking approaches were carried out to confirm the experimental observations and investigate the efficacy of the compound . The interactions of the compound on DNA dodecamer and caspase-3 were investigated by molecular docking studies .
Synthesis of Aldehydes
The formylation of 6-aryl imidazo[2,1-b]thiazoles was performed using the Vilsmeier-Haack (V-H) reaction . This reaction is used for the synthesis of aldehydes .
Functionalization of N-Heterocycles
The derivatization of N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines . This process allows for the functionalization of N-heterocycles .
Regioselective Zincations
TMP2Zn·2MgCl2·2LiCl allowed regioselective zincations . This process is used for the functionalization of N-heterocycles .
Mechanism of Action
Target of Action
It’s known that thiazoles, a class of compounds to which this molecule belongs, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to different effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
It’s known that thiazole derivatives can affect various biochemical pathways depending on their targets . For example, some thiazole derivatives can interfere with DNA replication and transcription by interacting with topoisomerase II .
Result of Action
It’s known that thiazole derivatives can have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-6-chloroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2S/c6-3-4(7)8-5-9(3)1-2-10-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGACCMVTDEVQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole |
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